BenchChemオンラインストアへようこそ!

tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate (CAS 1638767-63-1, molecular formula C₁₂H₁₉NO₂, MW 209.28 g/mol) is a 3,3-disubstituted azetidine building block featuring an N-Boc protecting group, a terminal ethynyl moiety, and an ethyl substituent at the quaternary 3-position. This scaffold combines the conformational rigidity and favorable physicochemical properties of the azetidine ring (ring strain ~25.4 kcal/mol) with a reactive alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 1638767-63-1
Cat. No. B3323505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate
CAS1638767-63-1
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)C(=O)OC(C)(C)C)C#C
InChIInChI=1S/C12H19NO2/c1-6-12(7-2)8-13(9-12)10(14)15-11(3,4)5/h1H,7-9H2,2-5H3
InChIKeyNICSIHBXMSGFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate (CAS 1638767-63-1): Core Structural & Procurement Profile


tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate (CAS 1638767-63-1, molecular formula C₁₂H₁₉NO₂, MW 209.28 g/mol) is a 3,3-disubstituted azetidine building block featuring an N-Boc protecting group, a terminal ethynyl moiety, and an ethyl substituent at the quaternary 3-position . This scaffold combines the conformational rigidity and favorable physicochemical properties of the azetidine ring (ring strain ~25.4 kcal/mol) with a reactive alkyne handle suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling [1][2]. It is supplied by multiple vendors at purities ranging from 95% to 98% (NLT), with supporting analytical documentation including NMR, HPLC, and LC-MS .

Why Generic Substitution Fails for tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate


In-class azetidine building blocks cannot be freely interchanged because the interplay of the 3-ethyl group, the terminal ethynyl moiety, and the N-Boc protection collectively dictates the compound's reactivity profile, steric environment, and downstream synthetic compatibility. The 3-ethyl substituent establishes a quaternary carbon center that modulates conformational preferences and metabolic stability in derived bioactive molecules, in contrast to the simpler 3-ethynyl (no alkyl) or 3-methyl analogs [1][2]. The ethynyl group provides a specific click-chemistry handle whose reactivity is influenced by the adjacent alkyl substituent, affecting both CuAAC kinetics and Sonogashira coupling efficiency. Furthermore, the Boc group enables orthogonal deprotection under mild acidic conditions, a feature absent in the free amine hydrochloride salts (e.g., CAS 1426424-91-0) that would require re-protection for multi-step sequences. These interdependent features mean that substituting even a closely related analog—such as tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5, lacking the 3-ethyl group) or tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate (CAS 1363381-76-3, bearing a smaller methyl group)—can alter downstream compound properties including lipophilicity, target binding, and pharmacokinetic behavior [1].

Product-Specific Quantitative Evidence Guide for tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate


Molecular Weight Differentiation: Impact on Fragment-Based Drug Design and Lead Optimization

The molecular weight (MW) of tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxylate is 209.28 g/mol, which is 28.05 g/mol higher than the non-ethylated analog tert-butyl 3-ethynylazetidine-1-carboxylate (MW 181.23 g/mol, CAS 287193-01-5) and 14.02 g/mol higher than the 3-methyl analog (MW 195.26 g/mol, CAS 1363381-76-3) . This incremental mass increase corresponds to one additional methylene unit (─CH₂─, +14 Da) relative to the methyl analog, providing a tunable step in lipophilicity and steric bulk. In fragment-based drug discovery, MW increments of this magnitude are significant for optimizing ligand efficiency indices (LE ≈ ΔG/MW) and are within the range known to influence pharmacokinetic parameters [1].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Quaternary Carbon Center at C3: Conformational Restriction Advantage Over Non-Quaternary Analogs

The target compound features a quaternary sp³ carbon at the azetidine 3-position bearing both an ethyl and an ethynyl group, generating a 3,3-disubstituted architecture. This is distinct from tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5), which has only a single ethynyl substituent at C3 (tertiary carbon), and from 3-ethynylazetidine hydrochloride (CAS 1426424-91-0), which lacks both the Boc group and the alkyl substituent . 3,3-Disubstituted azetidines with quaternary centers have been explicitly identified as privileged scaffolds in CNS drug discovery, with patent literature demonstrating their utility in generating compounds with binding affinities to proteins associated with drug addiction and CNS disorders [1]. The quaternary center imposes greater conformational restriction than tertiary-substituted analogs, which can translate into enhanced target selectivity and reduced entropic penalty upon binding [2].

Conformational Restriction Metabolic Stability 3,3-Disubstituted Azetidines

Predicted Lipophilicity Trend: Ethyl vs. Methyl and Unsubstituted Analogs

Based on the molecular formula incremental difference of one methylene unit, the predicted LogP of tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxylate is estimated to be approximately 0.3–0.5 log units higher than the 3-methyl analog (C₁₁H₁₇NO₂) and 0.6–1.0 log units higher than the non-alkylated 3-ethynyl analog (C₁₀H₁₅NO₂). This estimate is derived from the well-established Hansch π constant for the methylene fragment (~+0.5 per CH₂). The parent azetidine scaffold has a measured LogP of approximately −0.31 [1], while Boc-protected azetidine derivatives with alkyl substitution typically exhibit LogP values in the 1.0–2.5 range [2]. The higher lipophilicity of the 3-ethyl analog relative to the 3-methyl and unsubstituted comparators may be advantageous for CNS penetration, where optimal LogP values typically fall between 2 and 4 [3].

Lipophilicity LogP Physicochemical Profiling CNS Drug Design

Boiling Point and Physical Handling: Predicted Thermal Stability Comparison

The closely related analog tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5) has a reported boiling point of 227.8 ± 29.0 °C at 760 mmHg and a density of 1.05 g/cm³ . The target compound, bearing an additional ethyl group (higher MW), is expected to exhibit a moderately higher boiling point (estimated 250–270 °C at 760 mmHg) based on the incremental MW contribution, which is consistent with the trend observed across homologous azetidine series. The flash point of the analog is reported as ~92 °C, and similar or slightly elevated flash point values are expected for the 3-ethyl derivative . Both compounds require storage under dry, sealed conditions at 2–8 °C .

Thermal Stability Physical Properties Synthetic Handling

Commercial Purity Specifications and Analytical Documentation Availability

tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate is commercially available at 95% minimum purity (AKSci, Chemenu) and at 98% NLT (Synblock, Leyan, MolCore) . In comparison, the non-ethylated analog tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5) is offered at 97–98% purity (Bidepharm, Synblock) . The availability of supporting analytical documentation—NMR, HPLC, LC-MS, and MSDS—is explicitly confirmed by Synblock for the target compound . MolCore further certifies that the product conforms to ISO certification standards, suitable for global pharmaceutical R&D and QC applications .

Quality Control Purity Specification Procurement Analytical Documentation

Best Research and Industrial Application Scenarios for tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate


Click-Chemistry-Enabled Synthesis of 1,2,3-Triazole-Functionalized Azetidine Libraries

The terminal ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the modular assembly of 1,2,3-triazole-linked compound libraries. The 3-ethyl substituent provides steric differentiation at the quaternary center, allowing exploration of structure-activity relationships (SAR) around the azetidine core that would be inaccessible with the non-alkylated analog [1]. This application directly leverages the quantitative MW and lipophilicity differentiation established in Section 3. The Boc group permits subsequent N-deprotection and further diversification without compromising the triazole linkage [2].

PROTAC Linker and Degrader Conjugate Synthesis

The compound serves as a rigid, sp³-rich linker precursor for proteolysis-targeting chimeras (PROTACs). The azetidine core provides conformational restriction that can influence ternary complex formation efficiency, while the ethynyl group offers a click-chemistry attachment point for E3 ligase ligands or target-protein binders [1]. The 3-ethyl quaternary center introduces steric bulk that may modulate linker flexibility differently than the methyl analog, potentially affecting degradation efficiency and selectivity [2]. The Boc group ensures orthogonal compatibility with solid-phase and solution-phase PROTAC assembly strategies.

CNS Drug Discovery: Building Block for 3,3-Disubstituted Azetidine Lead Series

Recent patent disclosures explicitly identify 3,3-disubstituted azetidines as privileged scaffolds for CNS indications, including drug addiction, depression, and neurodegenerative disorders, with demonstrated binding affinities to TAAR1, DAT, and dopamine receptors [1]. The target compound's predicted LogP range (est. 1.5–2.5) positions it favorably for blood-brain barrier penetration, while the quaternary carbon center may confer enhanced metabolic stability over tertiary-substituted analogs [2]. This scaffold is suitable for the early-stage construction of CNS-focused lead-like libraries where balanced lipophilicity and conformational preorganization are critical design parameters [3].

Sonogashira Coupling for sp²-sp Carbon-Carbon Bond Formation in Medicinal Chemistry

The terminal alkyne participates in palladium-catalyzed Sonogashira cross-coupling with aryl or vinyl halides, enabling direct introduction of aromatic and heteroaromatic diversity elements onto the azetidine scaffold [1]. The 3-ethyl group provides a defined steric environment that can influence regioselectivity in subsequent transformations, a parameter absent in the non-alkylated analog. This route is particularly valuable for constructing azetidine-containing kinase inhibitors and GPCR ligands where the sp-hybridized linker geometry is pharmacophorically relevant [2].

Quote Request

Request a Quote for tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.